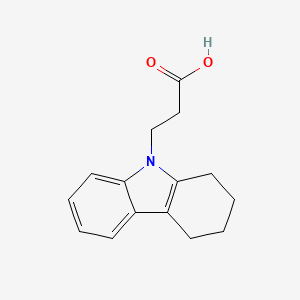

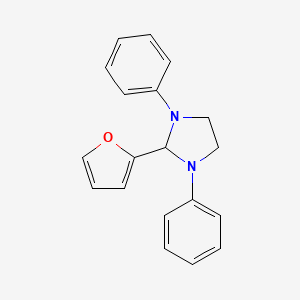

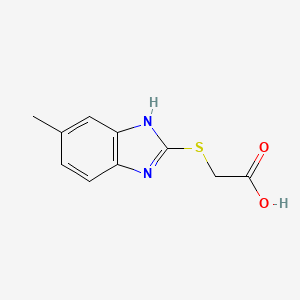

![molecular formula C14H12F3NO B1298448 2,5-二甲基-1-[3-(三氟甲基)苯基]-1H-吡咯-3-甲醛 CAS No. 207233-99-6](/img/structure/B1298448.png)

2,5-二甲基-1-[3-(三氟甲基)苯基]-1H-吡咯-3-甲醛

描述

The compound "2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde" is a chemically synthesized molecule that is likely to possess a pyrrole core structure, substituted with various functional groups. Pyrrole is a five-membered aromatic heterocycle with a nitrogen atom. The presence of a trifluoromethyl group and an aldehyde functional group suggests that this compound could be of interest in the development of pharmaceuticals or materials due to the unique properties imparted by these substituents.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multiple steps and various reagents. A one-step synthesis method for pyrrole dicarbaldehydes is reported, which might be relevant for the synthesis of the compound . This method involves the condensation of β-substituted pyrrole carboxylic acids with triethyl orthoformate in trifluoroacetic acid, yielding good yields of the desired product . Although the exact synthesis of "2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde" is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a five-membered ring with nitrogen heteroatom. The substitution patterns on the pyrrole ring can significantly influence the molecular geometry and electronic distribution. For instance, the presence of a trifluoromethyl group can introduce electron-withdrawing effects, which may affect the reactivity of the aldehyde group . The crystal and molecular structures of related compounds, such as dimethylpyrrole derivatives, have been studied, revealing hydrogen-bonding patterns and other structural features that could be relevant to understanding the molecular structure of the compound .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including condensation reactions. For example, Knoevenagel condensations involving furan carbaldehydes with active methyl or methylene groups have been studied, which could be analogous to reactions that "2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde" might undergo . Additionally, the reactivity of pyrrole carbaldehydes with organo-derivatives of Group III elements has been explored, leading to the formation of oximates and other products .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The introduction of substituents such as dimethyl groups and trifluoromethyl groups can alter properties like melting point, boiling point, solubility, and reactivity. For example, the synthesis of a chiral dihydropyridine derivative with dimethyl and nitrophenyl substituents has been reported, with a melting point of 163-164°C and an enantiomeric excess of 45% . These properties are crucial for the potential application of these compounds in various fields, including pharmaceuticals and materials science.

科学研究应用

化学合成技术

Vilsmeier-Haack 反应在合成中的应用该化合物与使用 Vilsmeier-Haack 试剂合成的吡唑和吡啶衍生物相关。该方法对于形成具有材料科学和药物潜在应用的复杂有机化合物至关重要 (胡、葛、丁和张,2010) (帕尔卡、迪卡普亚、安齐尼、维尔考斯凯特和萨克斯,2014)。

功能化和材料合成

新的合成路线已经为各种吡咯衍生物开发了创新的合成路线,展示了吡咯基化合物在有机合成中的多功能性。这些路线提供了创建具有不同科学领域潜在应用的新型复杂分子结构的途径 (Surmont、Verniest、Colpaert、Macdonald、Thuring、Deroose 和 De Kimpe,2009) (Gajdoš、Miklovič 和 Krutošíková,2006)。

计算化学和量子化学研究

量子化学计算吡咯衍生物已使用量子化学计算进行了广泛的研究。这些研究提供了对电子结构、分子相互作用以及这些化合物在材料科学和药物设计等领域潜在应用的宝贵见解 (辛格、拉瓦特和萨胡,2014)。

未来方向

The future directions for research on 2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde and similar compounds could involve further exploration of their diverse biological activities . This could include investigating their potential therapeutic applications against various diseases or disorders .

作用机制

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with a pyrrole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets, contributing to its potential therapeutic effects.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .

Result of Action

Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

属性

IUPAC Name |

2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO/c1-9-6-11(8-19)10(2)18(9)13-5-3-4-12(7-13)14(15,16)17/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWUPSAKKXZTKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347510 | |

| Record name | 2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde | |

CAS RN |

207233-99-6 | |

| Record name | 2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1298374.png)

![N-[4-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1298388.png)

![4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1298395.png)

![6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298398.png)

![4-[(Pyridin-2-ylthio)methyl]benzoic acid](/img/structure/B1298410.png)